

# Spectroscopic Fingerprints of Alliacol A Stereoisomers: A Comparative Guide

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## Compound of Interest

Compound Name: Alliacol B

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Alliacol A, a sesquiterpenoid isolated from the fungus *Marasmius alliaceus*, has garnered interest for its unique chemical architecture and potential biological activity. The precise stereochemistry of Alliacol A is crucial for its biological function, making the accurate spectroscopic differentiation of its stereoisomers an essential task in its synthesis and characterization. This guide provides a comparative overview of the spectroscopic data for intermediates in the synthesis of Alliacol A stereoisomers, alongside the detailed experimental protocols used for their analysis. While a complete dataset for all stereoisomers of the final Alliacol A molecule is not readily available in published literature, this guide presents the available data for key synthetic precursors, establishing a framework for their spectroscopic comparison.

## Data Presentation: Spectroscopic Comparison of Alliacol A Precursor Stereoisomers

The following tables summarize the key spectroscopic data for a major and minor isomer of a key intermediate in the asymmetric synthesis of (-)-Alliacol A. These isomers provide a valuable case study in the spectroscopic differentiation of stereoisomers.

Table 1:  $^1\text{H}$  NMR Data for Alliacol A Precursor Stereoisomers (300MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Major Isomer (25b)	Minor Isomer (25a)
5.75	s, 1H	-
5.70	-	d, J = 1 Hz, 1H
4.48	-	t, J = 6 Hz, 1H
3.80	d brd, J = 11 Hz, 1H	-
2.77	d with fine splitting J = 15 Hz, 1H	-
2.72	-	ddd, J = 13.4 Hz, J = 4.3 Hz, J = 2.4 Hz, 1H
2.35	t with fine splitting J = 15 Hz, 1H	-
2.34	-	tdd, Jt = 13.4 Hz, Jd = 4.7 Hz, Jd = 1.7 Hz, 1H
2.24	d brd, J = 11 Hz, 1H	-
2.17	-	d, J = 15.0 Hz, 1H
2.13	d, J = 15 Hz, 1H	-
2.09	-	m, 1H
2.04	m, 1H	-
2.00	-	app. t, J = 6.4 Hz, 1H
1.73	d, J = 12 Hz, 1H	-
1.68	d, J = 15 Hz, 1H	-
1.53	m, 1H	-
1.23	s, 6H	-
1.08	d, J = 6 Hz, 3H	-

Data obtained from the supplementary material of the asymmetric synthesis of (-)-Alliacol A.[\[1\]](#)

Table 2:  $^{13}\text{C}$  NMR Data for the Major Isomer (25b) of an Alliacol A Precursor (75MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
172.5	C
171.9	C
112.4	C
97.0	C
85.2	C
67.6	CH
49.5	CH
43.7	$\text{CH}_2$
36.3	$\text{CH}_2$
33.3	C
32.4	$\text{CH}_2$
26.6	$\text{CH}_3$
25.2	$\text{CH}_3$
19.0	$\text{CH}_3$

A full characterization of the minor isomer's  $^{13}\text{C}$  NMR was not reported.[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Isomer	Ionization Method	$m/z$ $[\text{M}+\text{H}]^+$	Calculated Formula
Major Isomer (25b)	FAB	237.1491	$\text{C}_{14}\text{H}_{21}\text{O}_3$

The minor isomer was not fully characterized by HRMS.[1]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in the data tables.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- Varian Gemini 300, Varian Mercury 300, or Varian Unity 300 spectrometer.[\[1\]](#)

Sample Preparation:

- Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).

$^1\text{H}$  NMR Spectroscopy:

- Proton NMR spectra were recorded at 300 MHz.
- Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).

$^{13}\text{C}$  NMR Spectroscopy:

- Carbon NMR spectra were recorded at 75 MHz.
- The purity of the compounds was established as being greater than 95% using  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR.[\[1\]](#)

2D NMR Spectroscopy (HMQC and COSY):

- For 2D experiments, 2048 data points were acquired in the  $t_2$  dimension and 200-300 data points were acquired in the  $t_1$  dimension.
- A mixing time of 600 milliseconds was used for each 2D NMR experiment.[\[1\]](#)
- HMQC (Heteronuclear Multiple Quantum Coherence) was used to assign proton-carbon correlations.

- 2D-COSY (Correlation Spectroscopy) was used to identify nuclei that are coupled to each other.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

Instrumentation:

- Perkin Elmer Spectrum BS FT-IR System Spectrophotometer.<sup>[1]</sup>

Sample Preparation:

- Spectra were obtained from neat samples.

## High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

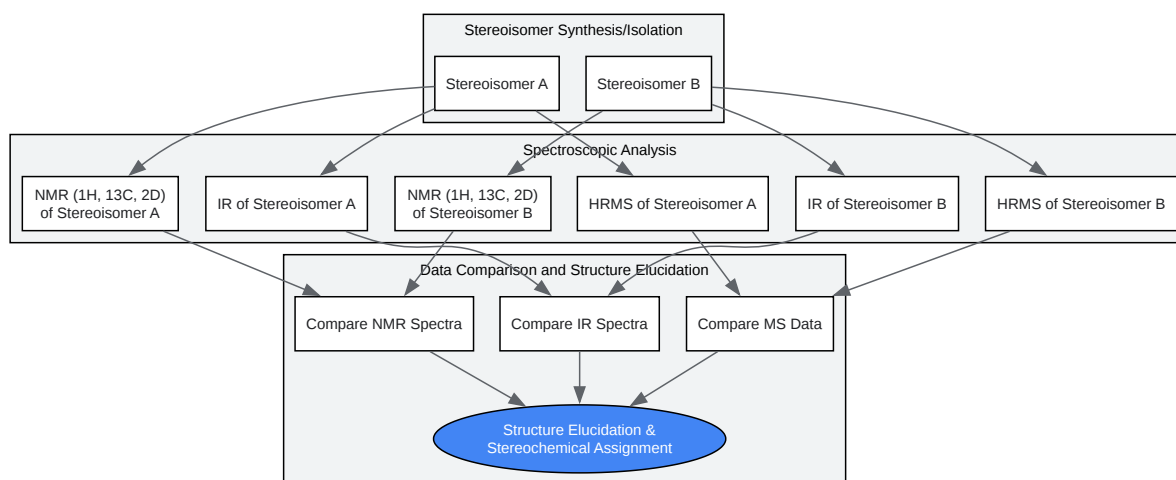
- Kratos MS-50 spectrometer with an acceleration voltage of 8 keV.<sup>[1]</sup>

Ionization Method:

- Fast Atom Bombardment (FAB).

## Mandatory Visualization: Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates a typical experimental workflow for the spectroscopic comparison of Alliacol A stereoisomers.



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Caption: Experimental workflow for the spectroscopic comparison of Alliacol A stereoisomers.

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## References

- 1. [pstorage-accs-6854636.s3.amazonaws.com](https://pstorage-accs-6854636.s3.amazonaws.com) [pstorage-accs-6854636.s3.amazonaws.com]
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